molecular formula C10H12BrFMgO B14888480 (2-t-Butoxy-4-fluorophenyl)magnesium bromide

(2-t-Butoxy-4-fluorophenyl)magnesium bromide

Cat. No.: B14888480
M. Wt: 271.41 g/mol
InChI Key: CMQHINWPDUDXOU-UHFFFAOYSA-M
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Description

(2-tert-butoxy-4-fluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This specific compound features a tert-butoxy group and a fluorine atom on the phenyl ring, enhancing its reactivity and selectivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-tert-butoxy-4-fluorophenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-4-fluorobromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Time: Several hours to ensure complete reaction

    Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction

Industrial Production Methods

In an industrial setting, the production of (2-tert-butoxy-4-fluorophenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:

    Reactors: Large-scale reactors with efficient stirring and temperature control

    Purification: Filtration to remove unreacted magnesium and by-products

    Storage: The final product is stored in sealed containers under an inert atmosphere to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butoxy-4-fluorophenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters

    Alkyl Halides: Methyl iodide, ethyl bromide

    Catalysts: Palladium or nickel catalysts for coupling reactions

    Solvents: Tetrahydrofuran, diethyl ether

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds

    Alkanes: From nucleophilic substitution with alkyl halides

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions

Scientific Research Applications

(2-tert-butoxy-4-fluorophenyl)magnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Formation of complex molecules through carbon-carbon bond formation.

    Pharmaceuticals: Synthesis of intermediates for drug development.

    Materials Science: Preparation of functionalized materials with specific properties.

    Catalysis: Used as a reagent in catalytic processes to enhance reaction efficiency.

Mechanism of Action

The mechanism of action of (2-tert-butoxy-4-fluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and aryl halides. The pathways involved are:

    Formation of Carbon-Carbon Bonds: Through nucleophilic addition or substitution.

    Catalytic Cycles: Involving palladium or nickel catalysts in coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylmagnesium bromide
  • 4-Fluorophenylmagnesium bromide
  • 4-Chlorophenylmagnesium bromide
  • 4-Methoxyphenylmagnesium bromide

Uniqueness

(2-tert-butoxy-4-fluorophenyl)magnesium bromide is unique due to the presence of both a tert-butoxy group and a fluorine atom on the phenyl ring. This combination enhances its reactivity and selectivity compared to other Grignard reagents. The tert-butoxy group provides steric hindrance, while the fluorine atom increases the electron-withdrawing effect, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C10H12BrFMgO

Molecular Weight

271.41 g/mol

IUPAC Name

magnesium;1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene-4-ide;bromide

InChI

InChI=1S/C10H12FO.BrH.Mg/c1-10(2,3)12-9-6-4-5-8(11)7-9;;/h4-5,7H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

CMQHINWPDUDXOU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=[C-]C=CC(=C1)F.[Mg+2].[Br-]

Origin of Product

United States

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